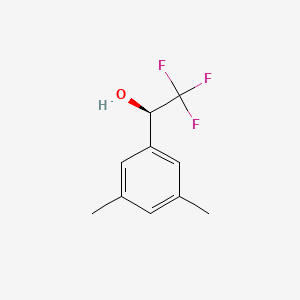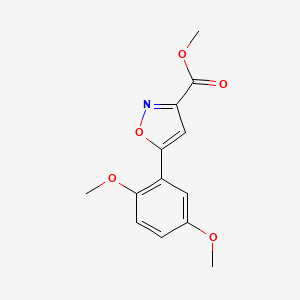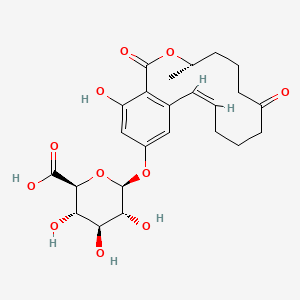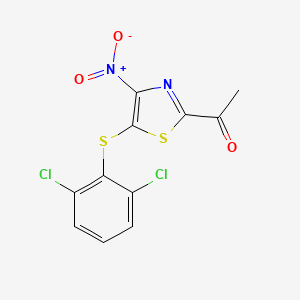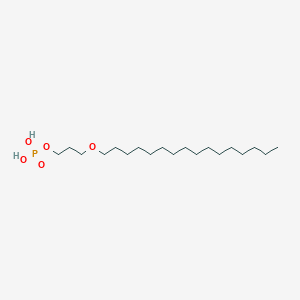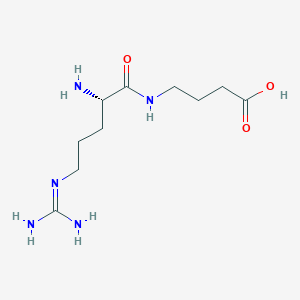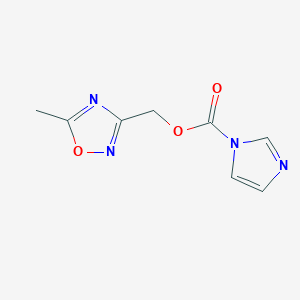
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features both an oxadiazole and an imidazole ring, which are known for their diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the formation of the oxadiazole and imidazole rings through cyclization reactions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Similar to oxadiazoles, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the combination of oxadiazole and imidazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
Eigenschaften
CAS-Nummer |
784148-73-8 |
|---|---|
Molekularformel |
C8H8N4O3 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-6-10-7(11-15-6)4-14-8(13)12-3-2-9-5-12/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
JCQUUSHQUPKSHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)COC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)


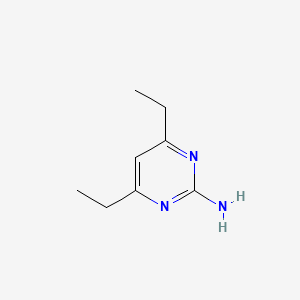
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
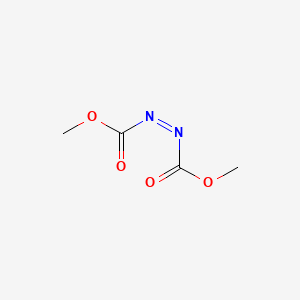
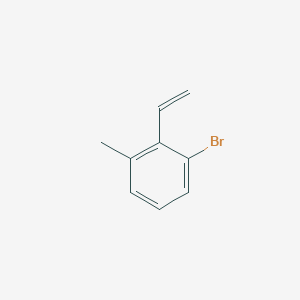
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
